1,6-Bis(tert-butoxycarbonylamino)hexane
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Overview
Description
. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to a hexane backbone. It is commonly used in organic synthesis, particularly in the protection of amine groups.
Preparation Methods
1,6-Bis(tert-butoxycarbonylamino)hexane can be synthesized through a multi-step process involving the protection of 1,6-hexanediamine. The synthetic route typically involves the following steps:
Protection of Amino Groups: The amino groups of 1,6-hexanediamine are protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated equipment and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,6-Bis(tert-butoxycarbonylamino)hexane undergoes various chemical reactions, primarily involving the deprotection of the Boc groups and subsequent functionalization of the amine groups. Some common reactions include:
Deprotection: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 1,6-hexanediamine.
Substitution Reactions: The resulting 1,6-hexanediamine can undergo nucleophilic substitution reactions with various electrophiles to form new compounds.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the functional groups introduced during synthesis.
Scientific Research Applications
1,6-Bis(tert-butoxycarbonylamino)hexane has several applications in scientific research, including:
Organic Synthesis: It is widely used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, where the Boc groups protect amine functionalities during multi-step synthesis.
Polymer Chemistry: It is employed in the preparation of polyamides and other polymers, where the protected amine groups are later deprotected to form the final polymer structure.
Mechanism of Action
The mechanism of action of 1,6-Bis(tert-butoxycarbonylamino)hexane primarily involves the protection and deprotection of amine groups. The Boc groups provide steric hindrance and electronic effects that prevent the amine groups from participating in unwanted reactions. Upon deprotection, the free amine groups can engage in various chemical transformations, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
1,6-Bis(tert-butoxycarbonylamino)hexane can be compared with other similar compounds, such as:
1,4-Bis(tert-butoxycarbonylamino)butane: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1,8-Bis(tert-butoxycarbonylamino)octane: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.
1,6-Diaminohexane: The unprotected form of the compound, which is more reactive and less stable compared to its Boc-protected counterpart.
This compound is unique due to its specific chain length and the presence of two Boc groups, making it particularly useful in applications requiring selective protection of amine groups.
Properties
IUPAC Name |
tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMPNIBLRKWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383024 |
Source
|
Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-54-5 |
Source
|
Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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